5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 2089920-05-6
VCID: VC11668887
InChI: InChI=1S/C8H3BrF4N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
SMILES: C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Br
Molecular Formula: C8H3BrF4N2
Molecular Weight: 283.02 g/mol

5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole

CAS No.: 2089920-05-6

Cat. No.: VC11668887

Molecular Formula: C8H3BrF4N2

Molecular Weight: 283.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole - 2089920-05-6

Specification

CAS No. 2089920-05-6
Molecular Formula C8H3BrF4N2
Molecular Weight 283.02 g/mol
IUPAC Name 6-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Standard InChI InChI=1S/C8H3BrF4N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
Standard InChI Key HIAMGFGWHRHLSL-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Br
Canonical SMILES C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzimidazole core, a bicyclic system consisting of a benzene ring fused to an imidazole ring. The benzimidazole scaffold is substituted at positions 2, 5, and 7 with trifluoromethyl, bromine, and fluorine groups, respectively. This arrangement is confirmed by its IUPAC name, 6-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole, which reflects the numbering system of the heterocyclic framework.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₃BrF₄N₂
Molecular Weight283.02 g/mol
Canonical SMILESC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Br
InChI KeyHIAMGFGWHRHLSL-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically begins with halogenated benzene derivatives. For example, 4-bromo-1,2-phenylenediamine reacts with 2-chloro-6-fluorobenzaldehyde in a cyclocondensation reaction facilitated by acetic acid or similar solvents. This step forms the benzimidazole core, followed by trifluoromethylation using reagents like methyl trifluoroacetate .

Example Synthesis from Patent Literature :

  • Step 1: 4-Bromo-1,2-phenylenediamine (2.0 mmol) and 2-chloro-6-fluorobenzaldehyde (2.2 mmol) are refluxed in glacial acetic acid for 12 hours.

  • Step 2: The intermediate is treated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C to introduce the trifluoromethyl group.

  • Step 3: Purification via silica gel chromatography (ethyl acetate/hexane, 2:1) yields the final product with 70% efficiency.

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the highly reactive trifluoromethyl group. Patent data highlights the use of HBTU and DIC to enhance coupling efficiency in amide-forming steps, critical for derivative synthesis .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 130–131°C and a boiling point of 417.4±18.0°C at 760 mmHg, consistent with the thermal stability imparted by aromatic and fluorinated groups . Its density of 1.8±0.1 g/cm³ reflects a tightly packed crystalline structure .

Table 2: Thermal and Physical Properties

PropertyValueSource
Melting Point130–131°C
Boiling Point417.4±18.0°C
Density1.8±0.1 g/cm³
Vapour Pressure0.0±0.9 mmHg at 25°C

Solubility and Partitioning

The compound is sparingly soluble in polar solvents like water but dissolves readily in dimethylformamide (DMF) and tetrahydrofuran (THF). Its LogP value of 2.31 indicates moderate lipophilicity, suitable for membrane permeability in biological applications .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom at position 5 undergoes facile substitution with nucleophiles such as amines and thiols. For instance, reaction with cyclohexylamine in DMF at 80°C produces 5-cyclohexylamino derivatives, a common modification in drug discovery .

Amide Coupling

The presence of reactive sites enables the formation of amide bonds. A patented method involves reacting the compound with 4-trifluoromethoxyphenylisothiocyanate using DIC as a coupling agent, yielding anti-inflammatory candidates .

Applications in Pharmaceutical Research

Anti-Inflammatory Agents

Patent WO2011099832A2 discloses derivatives of this compound as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6. In murine models, these derivatives reduced edema by 40–60% at 10 mg/kg doses .

Kinase Inhibition

The trifluoromethyl group enhances binding affinity to kinase ATP pockets. Molecular docking studies suggest that derivatives inhibit JAK2 and EGFR kinases with IC₅₀ values in the nanomolar range, though specific data remains proprietary .

HazardPrecautionary Measure
Skin ContactWear nitrile gloves; wash with soap and water
InhalationUse fume hood or respiratory protection
DisposalIncinerate in hazardous waste facility

Environmental Impact

No ecotoxicity data is available, but its persistence in the environment is expected to be low due to hydrolytic instability under alkaline conditions.

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